4-Hydroxynicotinamide
Overview
Description
4-Hydroxynicotinamide is a compound that is not directly discussed in the provided papers. However, the papers do discuss related hydroxylated compounds, such as 4-Hydroxycoumarin (4HC) and 4-Hydroxycyclopentenones (4-HCPs), which are important in the context of pharmaceutical synthesis and chemical synthesis, respectively. 4-Hydroxycoumarin is a precursor to anticoagulants like warfarin and has been produced through microbial biosynthesis, while 4-Hydroxycyclopentenones are intermediates in chemical synthesis that can be produced in enantiomerically enriched forms .
Synthesis Analysis
The synthesis of 4-Hydroxycoumarin has been achieved through an artificial biosynthetic mechanism involving the microbial biosynthesis in Escherichia coli. This process was optimized to produce high levels of 4HC, which could then be used for the in situ semisynthesis of warfarin . On the other hand, the synthesis of 4-Hydroxycyclopentenones involves a stereodivergent approach with key steps including Noyori reduction to establish stereochemistry, ring-closing metathesis, and functional group conversions .
Molecular Structure Analysis
While the molecular structure of 4-Hydroxynicotinamide is not explicitly described in the provided papers, the structure of related compounds like 4-Hydroxycoumarin and 4-Hydroxycyclopentenones suggests that hydroxylation plays a critical role in the chemical properties and reactivity of these molecules. The presence of the hydroxyl group can influence the molecule's ability to participate in further chemical reactions and its overall stability .
Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxycoumarin include its use as a precursor for the synthesis of anticoagulants. The biosynthesis of 4HC involves a FabH-like quinolone synthase from Pseudomonas aeruginosa, which has a high efficiency for the 4HC-forming reaction . For 4-Hydroxycyclopentenones, the reactions include Noyori reduction, ring-closing metathesis, and various functional group conversions to yield substituted 4-HCPs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxynicotinamide are not detailed in the provided papers. However, the properties of similar hydroxylated compounds like 4-Hydroxycoumarin and 4-Hydroxycyclopentenones can be inferred to some extent. These properties are likely to include solubility in various solvents, melting points, and specific optical rotations, which are important for their application in pharmaceutical synthesis and chemical synthesis. The presence of the hydroxyl group is also likely to affect the acidity and potential for hydrogen bonding .
Scientific Research Applications
1. Cancer Research and Therapeutic Potential
4-Hydroxycoumarin, a related compound to 4-Hydroxynicotinamide, has been studied for its effects on cancer cells. In melanoma cells, it disrupts the actin cytoskeleton, reducing cell adhesion and motility. This suggests its potential as an adjuvant therapy in melanoma treatment (Velasco-Velázquez et al., 2003).
2. Dermatological Applications
Hydroxy acids, including compounds similar to 4-Hydroxynicotinamide, are extensively used in dermatological formulations. They offer benefits for skin treatment and care, particularly in addressing conditions like photoaging, acne, and pigmentation disorders (Kornhauser et al., 2010).
3. Anti-Diabetic Agent Research
Computational modeling studies have identified derivatives of 4-Phenoxynicotinamide, a compound related to 4-Hydroxynicotinamide, as potential anti-diabetic agents. These derivatives show promise in targeting the TGR5 receptor, which is crucial in diabetes management (Adeniji et al., 2020).
4. Applications in Sickle Cell Anemia Treatment
Hydroxycarbamide, a compound structurally related to 4-Hydroxynicotinamide, has been used in the treatment of sickle cell anemia. It shows significant effects in reducing pain and other complications associated with the disease (Wang et al., 2011).
5. Application in Collagen Quantification
The development of a 4-Hydroxyproline analysis kit, closely related to 4-Hydroxynicotinamide, aids in quantifying collagen content in biological specimens. This has significant applications in the study of connective tissue and fibroblast collagen synthesis (Lin & Kuan, 2010).
6. Use in Tuberculosis Treatment
4-Hydroxy-2-pyridones, structurally related to 4-Hydroxynicotinamide, have been identified as active agents against multidrug-resistant Mycobacterium tuberculosis. This highlights their potential in developing new treatments for tuberculosis (Manjunatha et al., 2015).
properties
IUPAC Name |
4-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-3-8-2-1-5(4)9/h1-3H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVJEZIOILIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476395 | |
Record name | 4-Hydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxynicotinamide | |
CAS RN |
7418-63-5 | |
Record name | 4-Hydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxypyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.